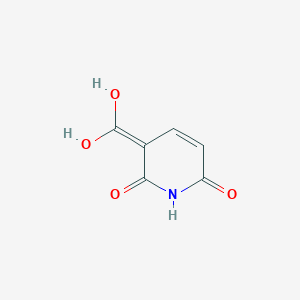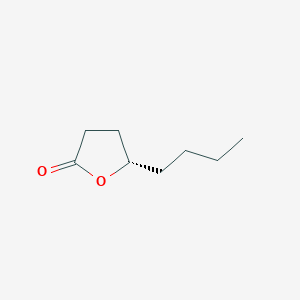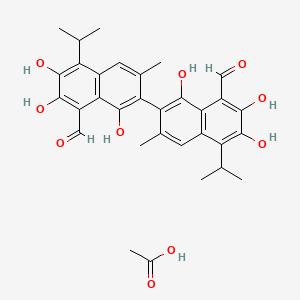
Gossypol acetic acid
描述
Gossypol acetic acid is a polyphenolic aldehyde derived from the seeds, roots, and stems of cotton plants (Gossypium sp.) . Initially recognized for its use as a male contraceptive, it has since garnered attention for its diverse biological properties, including antitumor, antioxidant, antiviral, antimicrobial, and immunomodulatory activities .
作用机制
Target of Action
Gossypol acetic acid primarily targets the Bcl-2 family of anti-apoptotic proteins . These proteins play a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis. This compound also targets kinases involved in cell cycle regulation .
Mode of Action
This compound interacts with its targets to induce apoptosis and inhibit the proliferation of cancer cells . It binds to the Bcl-2 proteins, promoting apoptosis in tumor cells . Additionally, it inhibits kinases involved in cell cycle regulation, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes apoptosis, a process of programmed cell death, by inhibiting the Bcl-2 family of anti-apoptotic proteins . This leads to the activation of caspases, enzymes that play essential roles in programmed cell death . Furthermore, this compound can induce oxidative stress, leading to DNA damage .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. It is known that orally applied this compound at low doses (30 mg daily or lower) is well-tolerated . Adverse events should be strictly monitored and can be successfully managed by dose-reduction or treating symptoms .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and inhibition of cell proliferation . It also increases the production of reactive oxygen species (ROS), upregulates the expression of caspases 3 and 9, and decreases the mitochondrial membrane potential, inducing apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the yield of the complex formed by this compound . Additionally, the presence of certain substances, such as Pluronic P85, can enhance the anti-proliferative activity of this compound .
生化分析
Biochemical Properties
Gossypol acetic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to bind with Bcl-xL protein and Bcl-2 protein . It also exhibits significant antineoplastic effects against various cancer types through the modulation of different cancer hallmarks and signaling pathways .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It can inhibit the growth of Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . It also affects cell division in bacteria by interfering with the assembly of the cell division FtsZ ring . In cancer cells, it promotes apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also affects the GTPase activity of FtsZ and enhances its polymerization, consistent with the block to cell division in the bacteria tested .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After incubation for 24 hours at 37°C, it was observed that the survived cells after treatment with this compound were significantly reduced .
准备方法
Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized through the recrystallization of gossypol from a mixture of ethyl ether and acetic acid . The process involves the precipitation of this compound from an ether solution with acetic acid . After the removal of acetic acid, gossypol can be crystallized from a mixture of ether and light petroleum ether or from a mixture of ether, ethanol, and water .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of gossypol from cottonseed oil followed by its conversion to this compound through chemical reactions involving acetic acid .
化学反应分析
Types of Reactions: Gossypol acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various gossypol derivatives, which exhibit different biological activities .
科学研究应用
相似化合物的比较
(−)-Gossypol: Exhibits greater potency than racemic gossypol in several biological evaluations.
6,6′-Dimethoxygossypol: A derivative with similar biological activities.
Uniqueness: Gossypol acetic acid is unique due to its dual mechanism of action, which includes both the induction of apoptosis and the inhibition of cancer cell proliferation . This makes it a promising candidate for cancer therapy compared to other similar compounds .
属性
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


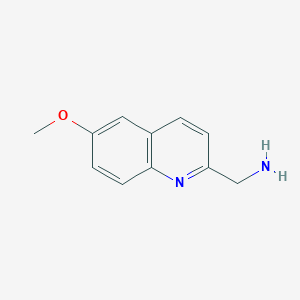
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid](/img/structure/B7887249.png)

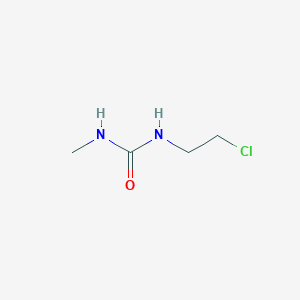
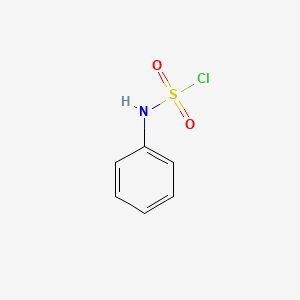
![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)
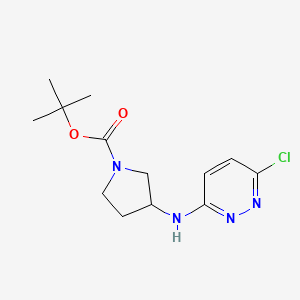
![tert-butyl N-[1-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidyl]carbamate](/img/structure/B7887306.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7887307.png)


![2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol](/img/structure/B7887326.png)
